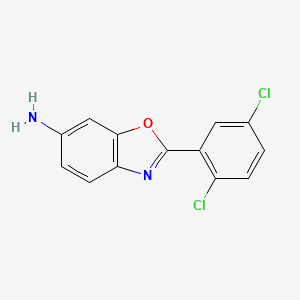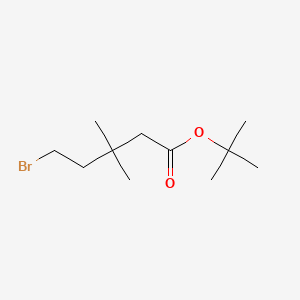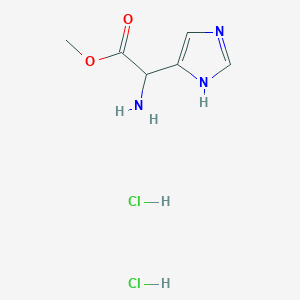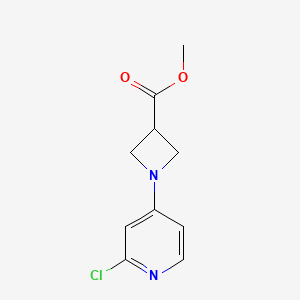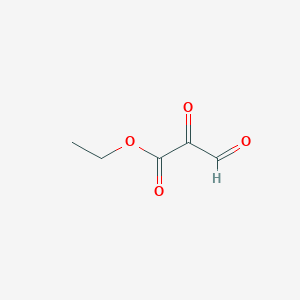![molecular formula C12H16ClN B13453239 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride typically involves the Stollé type reaction. This reaction involves the use of oxalyl chloride with 3,4-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides. The reaction is carried out under reflux conditions in anhydrous toluene with a 10% excess of oxalyl chloride . The presence of a free secondary amino group in the starting material allows for the formation of the spiro compound without the need for additional catalysts .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride involves its interaction with various molecular targets. The rigid spatial structure of the spiro compound enhances its binding potential with biochemical targets such as enzymes, receptors, and ion channels . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochloride
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
Uniqueness
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is unique due to its specific spiro linkage and the presence of a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H16ClN |
|---|---|
Peso molecular |
209.71 g/mol |
Nombre IUPAC |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12;/h1-2,4-5,13H,3,6-9H2;1H |
Clave InChI |
DGENARGRJQREOP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC3=CC=CC=C3N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
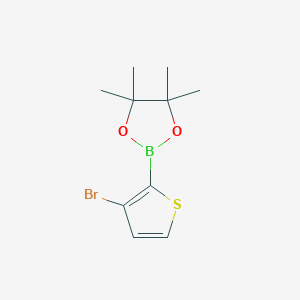
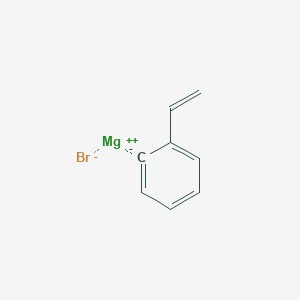
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)
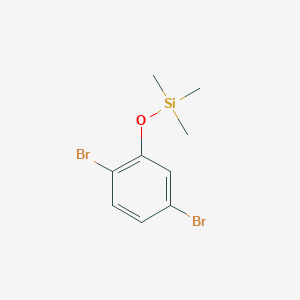
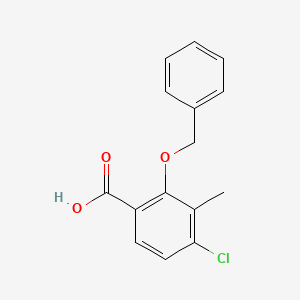
![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
